An In-depth Technical Guide to the Physicochemical Properties of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxa-8-azaspiro[4.5]decane hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its spirocyclic scaffold, which incorporates both a tetrahydrofuran and a piperidine ring, imparts a unique three-dimensional architecture. Such rigid structures are increasingly sought after in the design of novel therapeutic agents as they can offer enhanced target specificity and improved pharmacokinetic profiles. The introduction of an oxygen atom into the spirocyclic system can further modulate physicochemical properties such as solubility and basicity, making it a valuable building block for a diverse range of biologically active molecules.[1]
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Oxa-8-azaspiro[4.5]decane hydrochloride. It is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into its chemical and physical characteristics, alongside methodologies for its analysis.
Chemical Structure and Identification
The chemical structure of 1-Oxa-8-azaspiro[4.5]decane hydrochloride consists of a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom. The hydrochloride salt is formed by the protonation of the tertiary amine in the piperidine ring.
Caption: Chemical structure of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 3970-79-4 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO | N/A |
| Molecular Weight | 177.67 g/mol | N/A |
| Synonyms | 8-Aza-1-oxaspiro[4.5]decane Hydrochloride | [2] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source |
| Physical Form | White to brown powder/crystal | --- | [2] |
| Melting Point | Data not available | For the related compound 8-Oxa-2-aza-spiro[4.5]decane hydrochloride, the melting point is approximately 177-180 °C. | [4] |
| Boiling Point (Free Base) | 229 °C | For 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1). | [5] |
| Density (Free Base) | 1.02 g/cm³ | For 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1). | [5] |
| Refractive Index (Free Base) | 1.498 | For 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1). | [5] |
| Purity | >95.0% (qNMR) | --- | [2] |
Solubility
The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The hydrochloride salt form of 1-Oxa-8-azaspiro[4.5]decane is expected to exhibit significantly greater aqueous solubility than its free base due to the ionization of the amine group. Studies on analogous oxa-spirocycles have demonstrated a dramatic improvement in water solubility upon incorporation of an oxygen atom into the spirocyclic unit.[1] For instance, one study showed that an oxa-spirocyclic compound was approximately 40 times more soluble than its carbocyclic counterpart.[1]
Experimental Protocol for Solubility Determination:
A standard method for determining aqueous solubility is the shake-flask method.
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
Caption: A generalized workflow for the experimental determination of solubility.
pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free amine (conjugate base) forms. This value is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, and receptor binding.
Research on similar oxa-spirocyclic amine hydrochlorides has shown that the incorporation of an oxygen atom reduces the basicity of the amine by approximately one pKa unit compared to the corresponding carbocyclic amine.[1]
Experimental Protocol for pKa Determination by Potentiometric Titration:
Potentiometric titration is a common and reliable method for determining pKa values.
-
Sample Preparation: A known concentration of 1-Oxa-8-azaspiro[4.5]decane hydrochloride is dissolved in a suitable solvent, typically water or a co-solvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and free amine forms are equal.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-Oxa-8-azaspiro[4.5]decane hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets in the aliphatic region corresponding to the protons of the tetrahydrofuran and piperidine rings. The proton on the nitrogen atom would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the spiro carbon.
While specific NMR data for 1-Oxa-8-azaspiro[4.5]decane hydrochloride is not available in the provided search results, spectra for related spirocyclic compounds can be found in the literature and chemical databases.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 1-Oxa-8-azaspiro[4.5]decane hydrochloride would be expected to exhibit characteristic absorption bands:
-
N-H stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N⁺-H stretching vibration in an amine hydrochloride salt.
-
C-O-C stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ would indicate the C-O-C stretching of the ether linkage in the tetrahydrofuran ring.
-
C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. For 1-Oxa-8-azaspiro[4.5]decane hydrochloride, the mass spectrum would likely show the molecular ion of the free base (m/z = 141.21) after the loss of HCl. The fragmentation pattern would be characteristic of the spirocyclic structure, with fragmentation of the piperidine and tetrahydrofuran rings. Predicted collision cross-section data for the free base is available, which can aid in its identification.[7][8]
Conclusion
1-Oxa-8-azaspiro[4.5]decane hydrochloride is a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the available physicochemical data for this compound and its free base. While some key experimental values for the hydrochloride salt, such as a definitive melting point, quantitative solubility, and a precise pKa, are not yet reported in the readily accessible literature, this guide provides a framework for their determination and offers insights based on the properties of closely related structures. The provided experimental protocols and comparative data will be a valuable resource for scientists working with this and similar spirocyclic compounds, facilitating their research and development efforts.
References
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 2021. [Link]
-
8-Oxa-2-aza-spiro[4.5]decane hydrochloride - X10439 - ChemBK. Chembk.com, 2024. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health, 2023. [Link]
-
8-oxa-1-azaspiro[4.5]decane (C8H15NO) - PubChemLite. PubChem, 2024. [Link]
-
1-oxa-8-azaspiro[4.5]decane hydrochloride (C8H15NO) - PubChemLite. PubChem, 2024. [Link]
-
1-oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride - PubChemLite. PubChem, 2024. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, 2021. [Link]
-
1-oxa-4-thia-8-azaspiro[4.5]decane - PubChemLite. PubChem, 2024. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Publications. ACS Publications, 2023. [Link]
-
8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem. PubChem, 2024. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. National Institutes of Health, 2022. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI, 2023. [Link]
-
1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem. PubChem, 2024. [Link]
-
Spiro Compounds: A Brief History - ResearchGate. ResearchGate, 2020. [Link]
-
1-Oxa-4-azaspiro[4.5]decane-4-ethanol - Substance Details - SRS | US EPA. US EPA, 2023. [Link]
-
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane-HCl - BuyersGuideChem. BuyersGuideChem, 2024. [Link]
-
8-oxa-2-azaspiro[4.5]decane hydrochloride, min 97%, 10 grams. HDH Chemicals, 2024. [Link]
-
1-Oxa-4-azaspiro[4.5]decane - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase, 2025. [Link]
-
8-Oxa-2-azaspiro[4.5]decane - ChemBK. Chembk.com, 2024. [Link]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 2. 1-Oxa-8-azaspiro[4.5]decane Hydrochloride | 3970-79-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. 3970-79-4 CAS MSDS (1-Oxa-8-azaspiro[4.5]decane, hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR spectrum [chemicalbook.com]
- 7. PubChemLite - 8-oxa-1-azaspiro[4.5]decane (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 1-oxa-8-azaspiro[4.5]decane hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
